5-Bromo-2-(piperidin-4-yloxy)pyridine

Vue d'ensemble

Description

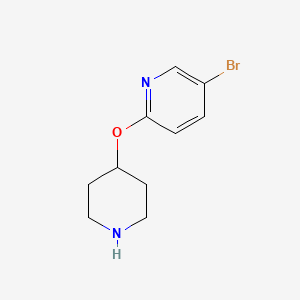

5-Bromo-2-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13BrN2O. It is a pyridine derivative that features a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 5-bromo-2-chloropyridine with piperidin-4-ol in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(piperidin-4-yloxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the piperidin-4-ol.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

5-Bromo-2-(piperidin-4-yloxy)pyridine is primarily utilized as a building block in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for developing new materials and catalysts.

Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | The bromine atom can be replaced by nucleophiles under specific conditions, allowing for the formation of new derivatives. |

| Coupling | It can undergo cross-coupling reactions with arylboronic acids to yield complex structures. |

| Oxidation/Reduction | Less common but possible under specific conditions, enabling further functionalization of the molecule. |

In the realm of medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Its structural characteristics suggest diverse biological activities, including antimicrobial properties and interactions with various biological targets.

Case Studies and Findings

Research has indicated that derivatives of pyridine compounds often exhibit significant biological activities:

- Anticancer Activity : Certain derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward non-cancerous cells .

- Enzyme Inhibition : Compounds similar to this compound have been noted for their ability to inhibit specific enzymes, impacting cellular signaling pathways critical for cancer treatment .

Industrial Applications

The compound is also employed in the production of agrochemicals and pharmaceuticals due to its versatility in chemical reactions. Its role as an intermediate in the synthesis of various commercial products highlights its industrial significance.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the structure of the final bioactive molecule derived from this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-(piperidin-4-yloxy)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

5-Bromo-2-(piperidin-4-yloxy)benzene: Contains a benzene ring instead of a pyridine ring.

Uniqueness

5-Bromo-2-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules that require precise functionalization .

Activité Biologique

5-Bromo-2-(piperidin-4-yloxy)pyridine is a brominated pyridine derivative with notable potential in medicinal chemistry. This compound, characterized by the molecular formula C10H13BrN2O, features a bromine atom at the 5-position of the pyridine ring and a piperidin-4-yloxy group at the 2-position. Its unique structural characteristics suggest diverse biological activities, including antimicrobial properties and potential interactions with various biological targets.

The synthesis of this compound typically involves several chemical reactions, including substitution and coupling reactions. The compound can undergo transformations such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under specific conditions.

- Coupling Reactions : It can participate in reactions with arylboronic acids to yield more complex structures, making it valuable for synthesizing bioactive molecules.

The following table summarizes key aspects of its chemical reactivity:

| Reaction Type | Description |

|---|---|

| Substitution | Bromine atom can be substituted with nucleophiles |

| Coupling | Forms complex molecules via cross-coupling reactions |

| Oxidation/Reduction | Less common but possible under specific conditions |

Interaction with Biological Targets

The biological activity of this compound may involve interactions with enzymes and receptors. Studies have highlighted that pyridine derivatives can act as ligands for various biological targets, potentially modulating their activity. This interaction is crucial for drug development, as it helps elucidate the compound's mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights that could be extrapolated to this compound:

- Anticancer Activity : A related study demonstrated that certain pyridine derivatives exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7). The derivatives showed IC50 values ranging from 0.87 to 12.91 µM, indicating promising anticancer potential .

- Metabolic Stability : Research on similar compounds has revealed that structural modifications can enhance metabolic stability in human liver microsomes, which is critical for developing orally bioavailable drugs .

- Synergistic Effects : Some derivatives have been shown to enhance the efficacy of existing antibiotics when used

Propriétés

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUHOECMLFFCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.